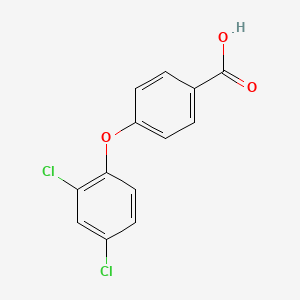

4-(2,4-Dichlorophenoxy)benzoic acid

Descripción general

Descripción

4-(2,4-Dichlorophenoxy)benzoic acid is a chemical compound with the molecular formula C13H8Cl2O3 . It is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in various crops . Its active metabolite, 2,4-D, inhibits growth at the tips of stems and roots .

Molecular Structure Analysis

The molecular weight of 4-(2,4-Dichlorophenoxy)benzoic acid is 283.11 . The InChI code for this compound is 1S/C13H8Cl2O3/c14-9-3-6-12 (11 (15)7-9)18-10-4-1-8 (2-5-10)13 (16)17/h1-7H, (H,16,17) .Aplicaciones Científicas De Investigación

Herbicide Analysis

“4-(2,4-Dichlorophenoxy)benzoic acid” is primarily studied in the context of herbicide analysis. It is part of a family of compounds that include derivatives of benzoic acid, acetic acid, propanoic acid, butanoic acid, picolinic acid, and other miscellaneous acids . These herbicides have been commercially available for almost 80 years and are widely approved for use in agriculture and recreational areas such as golf courses and water courses worldwide .

Water Quality Monitoring

This compound is used in the determination of a range of acidic herbicides in water samples . The presence of pesticides in water is monitored globally, modelled after international norms from the World Health Organization (WHO) which are typically used as the basis for regulations worldwide .

Agriculture

The removal of weeds from agricultural crops is an important contribution to maintaining the productivity and the quality of those crops . Herbicides like “4-(2,4-Dichlorophenoxy)benzoic acid” are used to treat a variety of weeds integrated with other control practices such as crop rotation, tillage, and fallow systems .

Environmental Impact

Herbicides can enter water bodies either directly through spray or spray drift, or indirectly via surface water runoff or leaching and sub-surface draining . In the aqueous environment, residues of phenoxyacetic acid herbicides are most commonly found in the form of the free acid .

Regulatory Compliance

The EU Drinking Water Directive sets a maximum limit of 0.1 μg/L for individual pesticide residues present in a sample (0.5 μg/L for total pesticides) . The Water Framework Directive (WFD) deals with surface waters, coastal waters, and groundwater . Member States must identify River Basin Specific Pollutants and set their own national environmental quality standards (EQSs) for substances that may have a harmful effect on biological quality and have been identified as being discharged into the water environment in significant quantities .

Mass Spectrometry

This compound is used in liquid chromatography-tandem quadrupole mass spectrometry . This application note describes a rapid method for the determination of a range of acidic herbicides in water samples using large volume direct injection by LC-MS/MS .

Mecanismo De Acción

Mode of Action

The compound mimics natural auxin at the molecular level . It activates the auxin receptor system, resulting in changes in the actin cytoskeleton, an increase in the synthesis of the plant hormones abscisic acid (ABA) and ethylene, and the levels of reactive oxygen species (ROS) .

Biochemical Pathways

The compound affects the physiological process, perception, and signal transduction under herbicide treatment . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .

Pharmacokinetics

It is known that the compound is highly soluble in water . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The compound mainly kills plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These changes lead to abnormal growth, senescence, and plant death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Dichlorophenoxy)benzoic acid. For instance, the compound can enter water bodies either directly through spray or spray drift, or indirectly via surface water runoff or leaching and sub-surface draining . In the aqueous environment, residues of phenoxyacetic acid herbicides are most commonly found in the form of the free acid .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-9-3-6-12(11(15)7-9)18-10-4-1-8(2-5-10)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPJMYHBNJYQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

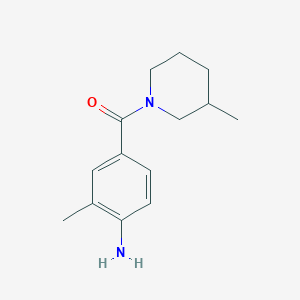

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B3372545.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3372570.png)

![3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3372572.png)

![2-chloro-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3372587.png)

![8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372600.png)

![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)

![4-[(3-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B3372638.png)